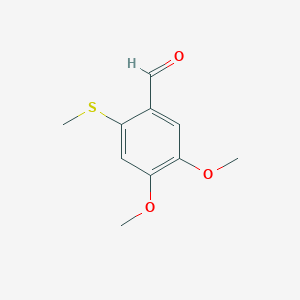

4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde

Descripción

Propiedades

IUPAC Name |

4,5-dimethoxy-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-4-7(6-11)10(14-3)5-9(8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXCLRRCZYOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde typically involves the introduction of methoxy and methylsulfanyl groups onto a benzaldehyde precursor. One common method includes the methylation of 4,5-dihydroxybenzaldehyde followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide, and thiolating agents like methylthiol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

Oxidation: 4,5-Dimethoxy-2-(methylsulfanyl)benzoic acid.

Reduction: 4,5-Dimethoxy-2-(methylsulfanyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Key Comparative Analysis

Electronic Effects

- Methylsulfanyl vs. Methoxy/Pyrrolyl: The methylsulfanyl group is a moderate electron donor via sulfur’s lone pairs, less electron-withdrawing than pyrrolyl substituents. This enhances the electrophilicity of the aldehyde compared to 4,5-Dimethoxy-2-(pyrrol-1-yl)benzaldehyde, which shows reduced reactivity in imine formation .

- Conjugated Systems : Phenylethenyl and chalcone substituents (e.g., in and ) introduce extended conjugation, stabilizing intermediates and altering UV/fluorescence properties.

Steric Effects

- Bulky groups like naphthyl () or methoxy(phenyl)methyl () reduce reaction efficiency due to steric hindrance. The methylsulfanyl group, being compact, allows higher yields in palladium-catalyzed reactions .

Spectroscopic Comparison

Q & A

Q. How can I design a multi-step synthesis protocol for 4,5-dimethoxy-2-(methylsulfanyl)benzaldehyde?

- Methodological Answer : A common approach involves alkylation and nucleophilic substitution reactions. Starting with precursors like 4,5-dimethoxy-2-bromobenzaldehyde, substitute the bromide with methylsulfanyl groups using reagents such as sodium hydride or potassium carbonate under reflux in solvents like DMF or ethanol . Critical steps include controlling reaction temperature to avoid over-alkylation and ensuring anhydrous conditions to prevent hydrolysis. Purification typically involves silica gel chromatography (e.g., petroleum ether:EtOAc = 8:1) .

- Key Challenges :

- Competing side reactions (e.g., oxidation of sulfide to sulfoxide).

- Low yields due to steric hindrance from methoxy groups.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., singlet for aldehyde proton at ~10.38 ppm) and methoxy/methylsulfanyl groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization).

- Elemental Analysis : Verify purity and stoichiometry .

Q. How do methoxy and methylsulfanyl groups influence physicochemical properties?

- Methodological Answer :

- LogP/LogD : The methylsulfanyl group increases lipophilicity (LogP ~1.84), while methoxy groups contribute to hydrogen bonding (polar surface area ~30.49 Ų) .

- Solubility : Limited aqueous solubility (use DMSO or ethanol for in vitro assays).

- Stability : Susceptible to oxidation; store under inert gas at 0–6°C .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved during synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-methoxy-2-methylbenzaldehyde derivatives) .

- Case Study :

Discrepancies in methylsulfanyl proton integration may arise from incomplete substitution; repeating the reaction with excess methylthiolate can resolve this .

- Case Study :

Q. What computational tools predict receptor binding affinity for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against targets like I1-imidazoline receptors or serotonin receptors (5-HT2A/2C) using the compound’s 3D structure (PubChem SID/CID) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- SAR Insights : The methylsulfanyl group may enhance hydrophobic interactions, while methoxy groups modulate selectivity .

Q. How do reaction conditions impact yield in Sonogashira coupling involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI with DBU as a base in THF.

- Temperature Control : Maintain 60–70°C to balance reaction rate and catalyst stability.

- Substrate Ratios : A 1.5:1 ratio of alkyne to aryl halide minimizes homocoupling byproducts .

- Data Contradiction :

Lower yields reported in polar solvents (DMF) vs. THF due to catalyst poisoning; solvent screening is critical .

- Data Contradiction :

Q. What strategies mitigate off-target effects in pharmacological studies?

- Methodological Answer :

- Receptor Panels : Screen against 5-HT2A/2C, α-adrenergic, and I1-imidazoline receptors to identify selectivity .

- Functional Assays : Use calcium flux or cAMP assays to distinguish agonist/antagonist activity.

- Metabolite Profiling : LC-MS/MS to detect sulfoxide derivatives that may exhibit unintended activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.